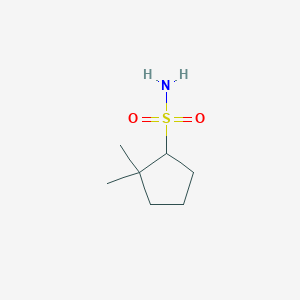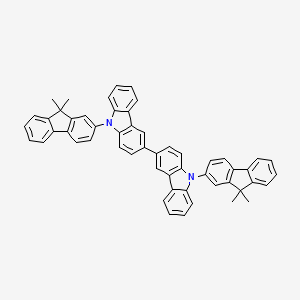
9,9'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9'H-3,3'-bicarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two fluorenyl groups and a bicarbazole core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole typically involves multiple steps, including the formation of fluorenyl intermediates and their subsequent coupling with carbazole derivatives. One common method involves the use of Grignard reagents and Friedel-Crafts alkylation reactions to introduce the fluorenyl groups onto the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthetic routes to ensure high yield and purity. Techniques such as Buchwald-Hartwig coupling are employed to assemble the final product, making the process efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrofluorenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include fluorenyl-substituted carbazoles, hydrofluorenyl derivatives, and various functionalized carbazole compounds.
Scientific Research Applications
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for organic sensitizers in dye-sensitized solar cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate the compound’s incorporation into various materials and biological systems, enhancing their properties and functionalities .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 9H-Fluorene-9,9-dimethanol
Uniqueness
Compared to similar compounds, 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole stands out due to its bicarbazole core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as in OLEDs and solar cells.
Properties
Molecular Formula |
C54H40N2 |
|---|---|
Molecular Weight |
716.9 g/mol |
IUPAC Name |
9-(9,9-dimethylfluoren-2-yl)-3-[9-(9,9-dimethylfluoren-2-yl)carbazol-3-yl]carbazole |
InChI |
InChI=1S/C54H40N2/c1-53(2)45-17-9-5-13-37(45)39-25-23-35(31-47(39)53)55-49-19-11-7-15-41(49)43-29-33(21-27-51(43)55)34-22-28-52-44(30-34)42-16-8-12-20-50(42)56(52)36-24-26-40-38-14-6-10-18-46(38)54(3,4)48(40)32-36/h5-32H,1-4H3 |
InChI Key |
ZKHNFTDVOYZZGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC1=C(C=C9)C2=CC=CC=C2C1(C)C)C1=CC=CC=C14)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


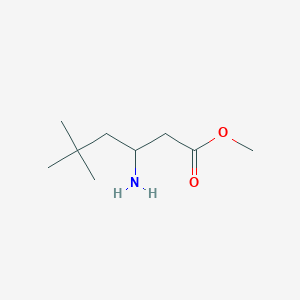
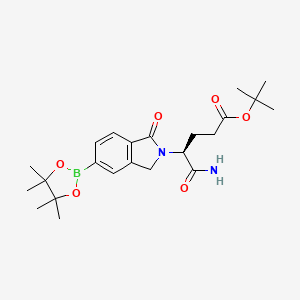
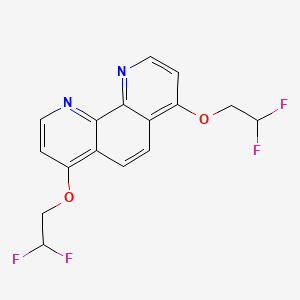

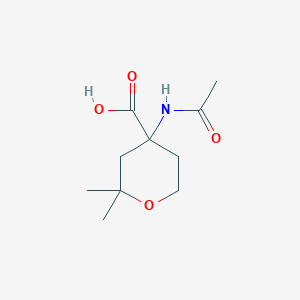


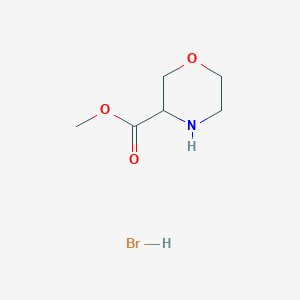
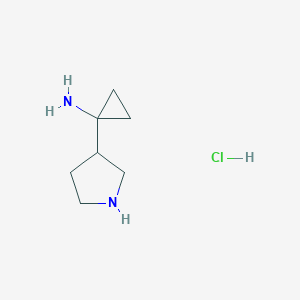

![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
